3-Tetradecyl-1,3-oxazolidine

Description

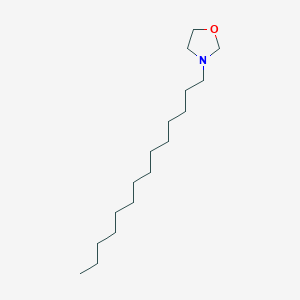

Structure

2D Structure

3D Structure

Properties

CAS No. |

116624-61-4 |

|---|---|

Molecular Formula |

C17H35NO |

Molecular Weight |

269.5 g/mol |

IUPAC Name |

3-tetradecyl-1,3-oxazolidine |

InChI |

InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-16-19-17-18/h2-17H2,1H3 |

InChI Key |

WHOKMPBNKLQWKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCN1CCOC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Tetradecyl 1,3 Oxazolidine and Analogous Structures

Mechanistic Studies of Condensation-Based Oxazolidine (B1195125) Formation

The classical and most direct route to 1,3-oxazolidines involves the condensation reaction between a β-amino alcohol and an aldehyde or ketone. nih.gov While seemingly straightforward, the mechanism of this transformation is nuanced, involving key intermediates that dictate the reaction's progress and stereochemical outcome.

Elucidation of Hemiaminal and Iminium Ion Intermediates in Ring Formation

The formation of the oxazolidine ring from a β-amino alcohol and an aldehyde is not a single-step process. It proceeds through the initial formation of a hemiaminal intermediate. researchgate.netsemanticscholar.orgresearchgate.net This intermediate is formed by the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde.

While the hemiaminal is a crucial waypoint, it is often elusive and exists in equilibrium with the starting materials and a subsequent, more reactive species: the iminium ion . researchgate.netsemanticscholar.org The formation of the iminium ion is facilitated by the dehydration of the hemiaminal. This transient and highly electrophilic species is then poised for intramolecular cyclization. The proximal hydroxyl group of the original amino alcohol acts as a nucleophile, attacking the iminium carbon to forge the C-O bond and complete the five-membered oxazolidine ring. semanticscholar.org

Recent studies, including detailed ¹H-NMR monitoring, have provided evidence for this pathway, often showing no detectable enamine intermediates, which were once proposed as potential players in the mechanism. researchgate.netsemanticscholar.org The reaction is believed to proceed through this hemiaminal/iminium ion cascade, leading to the final oxazolidine product. semanticscholar.orgresearchgate.net

Role of Reaction Conditions and Solvent Effects on Cyclization Pathways

The conditions under which the condensation reaction is performed play a pivotal role in the efficiency and stereochemical outcome of oxazolidine synthesis. Factors such as solvent, temperature, and the presence of catalysts or dehydrating agents can significantly influence the equilibrium between the starting materials, intermediates, and the final product. rsc.orgacs.org

Solvent Effects: The choice of solvent can dramatically impact reaction rates and equilibria. For instance, in proline-catalyzed reactions, the equilibrium between the reactants and the oxazolidine product is highly solvent-dependent. beilstein-journals.org In some cases, the reaction can proceed smoothly even without a solvent. scirp.org The use of various solvents such as toluene, ethanol, methanol, DMF, and water has been explored, with the optimal choice often being substrate-dependent. mdpi.com For example, in certain enantioselective syntheses, changing the solvent from ethyl acetate (B1210297) to DMF can be crucial for achieving high yield and enantioselectivity during the cyclization step. nih.gov

Temperature and Other Conditions: Temperature is another critical parameter. While some condensation reactions proceed at room temperature or even lower, others require heating to drive the reaction towards the product, often by azeotropically removing the water formed during the reaction using a Dean-Stark apparatus. acs.orgnih.gov Microwave irradiation has also been employed to accelerate the reaction, sometimes allowing for completion within minutes. scirp.org The pH of the reaction medium is also important, with many condensations proceeding best under neutral conditions. acs.org

The following table summarizes the effect of different solvents on the yield of a model oxazolidine synthesis:

| Solvent | Product Yield (%) | Reference |

|---|---|---|

| Toluene | High | mdpi.com |

| Ethanol (EtOH) | Moderate | mdpi.com |

| Methanol (MeOH) | Moderate | mdpi.com |

| Dimethylformamide (DMF) | High | nih.govmdpi.com |

| Water (H₂O) | Highest | mdpi.com |

| Acetone | Moderate | mdpi.com |

| Acetonitrile | Moderate | mdpi.com |

| No Solvent | High | scirp.org |

Stereocontrolled Synthesis Strategies for N-Substituted 1,3-Oxazolidines

The control of stereochemistry during the formation of the oxazolidine ring is of paramount importance, especially when these heterocycles are intended for use as chiral auxiliaries or as building blocks for enantiomerically pure target molecules.

Diastereoselective and Enantioselective Approaches to Oxazolidine Ring Construction

Diastereoselective Synthesis: Diastereoselectivity in oxazolidine formation can often be achieved by using a chiral β-amino alcohol as a starting material. The inherent stereochemistry of the amino alcohol can direct the approach of the aldehyde, leading to the preferential formation of one diastereomer over the other. For instance, the condensation of enantiomerically pure amino alcohols like (-)-ephedrine and (+)-pseudoephedrine with aldehydes can yield 1,3-oxazolidines with excellent diastereoselectivity. rsc.org In some cases, the diastereoselectivity can be influenced by the reaction conditions, with prolonged reaction times leading to the thermodynamically more stable diastereomer. rsc.org Palladium-catalyzed carboamination reactions of O-vinyl-1,2-amino alcohol derivatives have also been shown to produce cis-disubstituted 1,3-oxazolidines with good to excellent diastereoselectivity. nih.govorganic-chemistry.orgacs.orgnih.gov

Enantioselective Synthesis: The development of enantioselective methods for oxazolidine synthesis, where a chiral catalyst is used to induce stereochemistry, is a significant area of research. A highly efficient method for the enantioselective one-pot synthesis of 1,3-oxazolidines involves the use of a chiral magnesium phosphate (B84403) catalyst. nih.govacs.org This reaction proceeds through the enantioselective addition of an alcohol to an imine to form a hemiaminal intermediate, which then undergoes intramolecular cyclization. nih.govacs.org Other catalytic systems, including those based on rhodium, palladium, and nickel, have also been successfully employed in the enantioselective synthesis of 1,3-oxazolidines. nih.gov Furthermore, bifunctional organocatalysts, such as those based on cinchona alkaloids, have been used to catalyze the formal [3+2] cycloaddition for the asymmetric synthesis of chiral 1,3-oxazolidines. oup.com

Influence of Substituent Sterics on Stereochemical Outcomes in N-Alkyl Oxazolidines

The steric bulk of the substituents on both the nitrogen atom and the other positions of the oxazolidine ring can have a profound impact on the stereochemical outcome of the synthesis. In N-alkyl oxazolidines, the size of the N-substituent can influence the facial selectivity of reactions at the C2 position.

For example, in the diastereoselective addition of Grignard reagents to chiral 1,3-oxazolidines, the nature of the N-substituent plays a crucial role. The use of a sterically demanding N-substituent, such as a 2,4,6-trimethoxybenzyl group, has been shown to lead to high diastereoselectivity in the formation of the corresponding chiral amines. researchgate.net Similarly, the stereochemical outcome of cyclocondensation reactions to form fused oxazolidine systems is dependent on repulsive interactions involving substituents on the ring system. ub.edu The size of the N-substituent can dictate the preferred conformation of the transition state, thereby controlling the stereochemistry of the final product. irb.hr In the synthesis of oxazolidinones, the chirality of the oxazolidinone itself has been observed to have little influence on the diastereoselectivity of certain reactions, with the stereochemical outcome being dominated by other stereocenters in the molecule. harvard.edu

The following table illustrates the impact of different N-substituents on the diastereomeric ratio (d.r.) in a model reaction.

| N-Substituent | Diastereomeric Ratio (E:Z or major:minor) | Reference |

|---|---|---|

| None (H) | Exclusive Z-isomer | irb.hr |

| Methyl | 7:1 (E:Z) | irb.hr |

| Benzyl | 8:1 (E:Z) | irb.hr |

| 2,4,6-Trimethoxybenzyl | High diastereoselectivity | researchgate.net |

Catalytic Approaches in 1,3-Oxazolidine Synthesis

The use of catalysts in the synthesis of 1,3-oxazolidines offers several advantages, including milder reaction conditions, increased efficiency, and the potential for stereocontrol. A variety of catalytic systems have been developed for this purpose.

Metal-Based Catalysis: Transition metal catalysts have proven to be highly effective in oxazolidine synthesis. Iron porphyrin complexes have been utilized as Lewis acid catalysts for the cycloaddition of aziridines with aldehydes, affording 1,3-oxazolidines with high regio- and diastereoselectivity. nih.govacs.org Palladium catalysts are employed in carboamination reactions to produce substituted oxazolidines. nih.govorganic-chemistry.orgacs.orgnih.gov Rhodium, nickel, copper, and iron catalysts have also been instrumental in developing stereospecific and stereoconvergent methods for synthesizing chiral 1,3-oxazolidines. nih.govnih.gov Tin(II) chloride has been reported as a simple and effective catalyst for the three-component coupling of anilines, epoxides, and paraformaldehyde to yield 1,3-oxazolidine derivatives. researchgate.net

Organocatalysis: In addition to metal-based systems, organocatalysts have emerged as powerful tools for oxazolidine synthesis. As mentioned earlier, chiral bifunctional organocatalysts based on cinchona alkaloids and thiourea (B124793) can facilitate the asymmetric synthesis of 1,3-oxazolidines through an intramolecular aza-Michael addition. oup.com Proline and its derivatives have also been studied as catalysts, although their role can be complex, sometimes leading to the formation of unproductive oxazolidinone adducts with ketones. pnas.org

The following table provides an overview of different catalytic systems used in 1,3-oxazolidine synthesis.

| Catalyst Type | Specific Catalyst Example | Reaction Type | Reference |

|---|---|---|---|

| Metal-Based | Iron Porphyrin | [3+2] Cycloaddition | nih.govacs.org |

| Metal-Based | Palladium Complexes | Carboamination | nih.govorganic-chemistry.orgacs.orgnih.gov |

| Metal-Based | Chiral Magnesium Phosphate | Enantioselective one-pot synthesis | nih.govacs.orgorganic-chemistry.org |

| Metal-Based | Rhodium, Nickel | Stereospecific and stereoconvergent synthesis | nih.gov |

| Metal-Based | Tin(II) Chloride | Three-component coupling | researchgate.net |

| Organocatalyst | Cinchona Alkaloid-Thiourea | Asymmetric intramolecular aza-Michael addition | oup.com |

Transition Metal-Catalyzed Cyclization and Aminohydroxylation Methods

Transition metal catalysis provides powerful and versatile routes to 1,3-oxazolidine structures through various mechanisms, including cyclization, cycloaddition, and aminohydroxylation reactions. kuleuven.be These methods are often characterized by high efficiency and stereoselectivity.

Palladium (Pd) catalysts are notably effective in synthesizing substituted 1,3-oxazolidines. One such method involves the Pd-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives. nih.gov This transformation constructs both a carbon-carbon and a carbon-heteroatom bond in a single step, generating cis-disubstituted products with good to excellent diastereoselectivity from enantiomerically enriched substrates without loss of optical purity. nih.gov Another palladium-catalyzed approach is the intramolecular aminohydroxylation, which can produce various heterocycles, including oxazolidinones, with high yields and diastereoselectivity through the oxidative cleavage of an alkyl C-Pd bond by an oxidant like hydrogen peroxide. organic-chemistry.org Furthermore, palladium complexes can catalyze the decarboxylative cycloaddition of vinylethylene carbonates with imines to yield 4-vinyloxazolidines with high enantioselectivity. organic-chemistry.org

Rhodium (Rh) has been employed in cycloaddition reactions, for instance, between racemic butadiene monoxide and imines, to form chiral 1,3-oxazolidines. acs.orgnih.gov Nickel (Ni) catalysts have also been shown to facilitate the cycloaddition of aziridines with isocyanates, producing iminooxazolidine derivatives in good yields. organic-chemistry.org

The Sharpless asymmetric aminohydroxylation is a landmark method that allows for the syn-selective synthesis of 1,2-amino alcohols from alkenes using an osmium (OsO₄) catalyst. organic-chemistry.org These amino alcohol products are immediate precursors to 1,3-oxazolidines via condensation with an aldehyde. The reaction's enantioselectivity is controlled by chiral dihydroquinine- and dihydroquinidine-derived ligands. organic-chemistry.org A modified, one-pot version of this reaction has been developed for the convenient preparation of chiral 4,5-disubstituted oxazolidin-2-ones, which are closely related to the oxazolidine core structure. acs.org

Table 1: Examples of Transition Metal-Catalyzed Syntheses of Oxazolidine Scaffolds

| Catalyst/System | Reaction Type | Substrates | Product Type | Key Features |

|---|---|---|---|---|

| Palladium (Pd) | Carboamination | O-vinyl-1,2-amino alcohols, Aryl/Alkenyl bromides | 2,4- or 2,5-disubstituted 1,3-oxazolidines | High diastereoselectivity (cis); Retains enantiopurity. nih.gov |

| Osmium (OsO₄) / Chiral Ligands | Asymmetric Aminohydroxylation | Alkenes, N-halosulfonamides | 1,2-Amino alcohols (precursors) | syn-selective; High enantioselectivity. organic-chemistry.org |

| Rhodium (Rh) | Cycloaddition | Racemic butadiene monoxide, Imines | Chiral 1,3-oxazolidines | Asymmetric synthesis. nih.gov |

| Nickel (Ni) | Cycloaddition | Aziridines, Isocyanates | Iminooxazolidine derivatives | Good yields. organic-chemistry.org |

| Iron (Fe) | Cycloaddition | Aziridines, Aldehydes | Oxazolidines | High regio- and diastereoselectivity. organic-chemistry.org |

Application of Lewis Acid Catalysis and Organocatalysis in Oxazolidine Formation

Both Lewis acid catalysis and organocatalysis have emerged as powerful strategies for the synthesis of oxazolidines, often providing high levels of stereocontrol, especially in asymmetric reactions.

Lewis Acid Catalysis

Lewis acids activate substrates to facilitate the formation of the oxazolidine ring. A variety of metal-based Lewis acids have been successfully employed. For instance, Ytterbium triflate (Yb(OTf)₃) has been identified as a highly effective catalyst in the three-component coupling reaction of aldehydes, hydroxylamines, and alkenes to produce isoxazolidine (B1194047) derivatives, which are structurally related to oxazolidines. thieme-connect.com It is also effective in domino multicomponent approaches to synthesize 1,3-oxazolidines. thieme-connect.com

Titanium (Ti) catalysts, such as a Ti(IV) complex formed with a chiral BINOL ligand, have been used to catalyze the asymmetric three-component reaction between anilines, ethyl glyoxalate, and epoxides, yielding optically pure 1,3-oxazolidine derivatives. researchgate.netmdpi.com Zinc chloride (ZnCl₂), a common and inexpensive Lewis acid, has been shown to effectively promote the N-acylation of oxazolidinones, demonstrating its ability to activate the oxazolidine system. semanticscholar.org Other Lewis acids like iron (Fe) and ruthenium (Ru) complexes have been developed for asymmetric 1,3-dipolar cycloaddition reactions to generate N,O-heterocycles. researchgate.net

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This field has provided numerous innovative methods for synthesizing enantiomerically enriched oxazolidines. rsc.org Bifunctional organocatalysts, which possess both a Brønsted acid/base site and a Lewis base site, are particularly effective.

Cinchona alkaloid derivatives are a prominent class of organocatalysts. Quinine-derived bifunctional squaramide catalysts have been successfully used in the domino reaction of N-Boc ketimines and γ-hydroxy enones to produce spirooxindole-embedded oxazolidines with high diastereoselectivity and enantioselectivity. acs.orgacs.org Similarly, hydroquinine-derived squaramides catalyze the reaction between pyrazolinone ketimines and γ-hydroxyenones. rsc.org Thioureas derived from cinchona alkaloids can also act as bifunctional organocatalysts, enabling the asymmetric synthesis of 1,3-oxazolidines via intramolecular aza-Michael addition. oup.com

Another approach involves the use of chiral phosphoric acids or their salts. A chiral magnesium phosphate catalyst, derived from a BINOL-based phosphoric acid, has been used for the highly efficient one-pot synthesis of 1,3-oxazolidines from alcohols and imines. acs.orgnih.gov The reaction proceeds through an enantioselective addition of the alcohol to the imine to form a hemiaminal intermediate, which then undergoes intramolecular cyclization. acs.orgnih.gov

Table 2: Examples of Lewis Acid and Organocatalytic Methods for Oxazolidine Synthesis

| Catalysis Type | Catalyst Example | Reaction Type | Key Features |

|---|---|---|---|

| Lewis Acid | Ti(IV) / Chiral Ligand | Three-component reaction | High optical purity; Kinetic resolution. researchgate.netmdpi.com |

| Lewis Acid | Yb(OTf)₃ | Multicomponent domino reaction | Efficient; Water-tolerant. thieme-connect.com |

| Organocatalysis | Quinine-derived Squaramide | Domino hemiaminal formation/aza-Michael | High diastereo- and enantioselectivity for spiro-oxazolidines. acs.orgacs.org |

| Organocatalysis | Cinchona-alkaloid Thiourea | Intramolecular aza-Michael addition | Asymmetric synthesis of N-containing heterocycles. oup.com |

| Organocatalysis | Chiral Magnesium Phosphate | One-pot alcohol addition/cyclization | High yields and excellent enantioselectivities. acs.orgnih.gov |

Multicomponent Reaction Strategies for 1,3-Oxazolidine Scaffolds

Multicomponent reactions (MCRs), where three or more starting materials react in a single pot to form a product containing substantial portions of all reactants, are a cornerstone of green and efficient chemistry. researchgate.netwits.ac.za This strategy is highly attractive for building complex heterocyclic scaffolds like 1,3-oxazolidines due to its atom economy, time efficiency, and operational simplicity. researchgate.net

Several MCRs have been developed for the synthesis of the 1,3-oxazolidine core. A well-documented example is the asymmetric three-component reaction of anilines, ethyl glyoxalate, and epoxides. mdpi.com This reaction, often catalyzed by a chiral Lewis acid such as a Ti(IV)-BINOL complex, can produce multi-substituted 1,3-oxazolidines with high optical purity through a cascade process that may involve kinetic resolution of the epoxide. researchgate.netmdpi.commdpi.com The polarity and size of the substituents on the epoxide can affect reaction times and yields. mdpi.com

Another powerful approach is a modular, one-pot, four-component synthesis of fully substituted 1,3-oxazolidines from simple starting materials like an alkyl propiolate, an aliphatic aldehyde, and an amine. scispace.com This process involves two linked domino reactions: an initial organocatalyzed reaction followed by a microwave-assisted amine addition and cyclization. scispace.com

Tin(II) chloride (SnCl₂) has been reported as a catalyst for the three-component coupling of an aniline, an epoxide, and paraformaldehyde, resulting in the synthesis of 1,3-oxazolidine derivatives. researchgate.net Simpler protocols also exist; for example, a mixture of an aziridine, formaldehyde, and formic acid can be heated under neat conditions to produce 1,3-oxazolidines in good yields. mdpi.com These examples highlight the versatility of MCRs in accessing a wide range of 1,3-oxazolidine structures by varying the combination of simple building blocks. researchgate.net

Sophisticated Structural Elucidation and Stereochemical Assignment of 3 Tetradecyl 1,3 Oxazolidine Derivatives

Advanced Spectroscopic Techniques for Ring System Characterization

Spectroscopic methods are fundamental in the initial characterization of the 1,3-oxazolidine ring system. They provide critical information about the molecule's functional groups, connectivity, and stereochemistry in a non-destructive manner.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights

High-resolution NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is an indispensable tool for elucidating the detailed structure of 3-alkyl-1,3-oxazolidine derivatives in solution. organicchemistrydata.orgelsevier.commdpi.com The chemical environment of each nucleus generates a unique signal, and the interactions between neighboring nuclei provide valuable data on the molecule's conformation and the relative stereochemistry of its chiral centers. nih.gov

The ¹H NMR spectrum reveals key information through chemical shifts (δ) and spin-spin coupling constants (J). Protons on the oxazolidine (B1195125) ring have characteristic chemical shifts. For instance, the protons of the CH₂ group at the C5 position and the CH₂ group at the C4 position typically appear in distinct regions of the spectrum. The methine proton at C2, if present, would also have a characteristic signal. In the case of 3-Tetradecyl-1,3-oxazolidine, the long alkyl chain protons would produce a series of overlapping signals in the upfield region of the spectrum, characteristic of aliphatic chains. mdpi.com

Vicinal coupling constants (³JHH) are particularly powerful for conformational analysis, as their magnitude is related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation. organicchemistrydata.org By analyzing these couplings, the preferred conformation of the five-membered oxazolidine ring, which is typically a non-planar envelope or twist form, can be inferred. researchgate.net Studies on various N-alkyl-1,3-oxazolidines have shown that while the nature of the N-substituent can influence the dynamics, the fundamental ring conformation is often maintained. researchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide further clarity. COSY identifies proton-proton coupling networks, confirming the connectivity within the ring and the alkyl chain. NOESY is crucial for determining through-space proximity between protons, which helps in assigning the relative stereochemistry of substituents on the ring. researchgate.net

The following tables present typical NMR data for N-alkyl substituted 1,3-oxazolidines, which serve as a reference for predicting the spectral features of this compound.

Table 1: Typical ¹H NMR Chemical Shifts for N-Alkyl-1,3-Oxazolidine Ring Protons

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2 (CH₂) | 4.0 - 5.0 | Singlet or AB quartet | Position is highly sensitive to substitution at C2. |

| H-4 (CH₂) | 3.5 - 4.2 | Multiplet | Protons adjacent to the ring oxygen. |

| H-5 (CH₂) | 2.5 - 3.5 | Multiplet | Protons adjacent to the ring nitrogen. |

Data compiled from representative literature values for N-substituted 1,3-oxazolidines. researchgate.netmdpi.com

Table 2: Typical ¹³C NMR Chemical Shifts for the 1,3-Oxazolidine Ring

| Carbon Position | Typical Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 85 - 95 |

| C-4 | 65 - 75 |

| C-5 | 48 - 58 |

Data compiled from representative literature values for N-substituted 1,3-oxazolidines. researchgate.netmdpi.com

Applications of Vibrational and Electronic Spectroscopy in Structural Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. triprinceton.orgedinst.com These techniques are excellent for confirming the presence of the 1,3-oxazolidine ring by identifying its characteristic functional groups. soton.ac.uk

In the FT-IR spectrum of a 3-alkyl-1,3-oxazolidine, the key absorptions include:

C-O Stretching: A strong band typically appearing in the 1150-1050 cm⁻¹ region, characteristic of the C-O-C ether linkage within the ring.

C-N Stretching: A band of variable intensity in the 1250-1020 cm⁻¹ region.

C-H Stretching: Bands corresponding to the aliphatic C-H bonds of the ring and the long tetradecyl chain appear just below 3000 cm⁻¹.

The absence of strong absorption bands for N-H stretching (around 3300-3500 cm⁻¹) or C=N stretching (around 1690-1640 cm⁻¹) confirms the formation of the N-substituted, saturated heterocyclic ring. mdpi.comresearchgate.net

Raman spectroscopy provides complementary information. While FT-IR is more sensitive to polar bonds like C-O, Raman is particularly useful for analyzing non-polar, polarizable bonds, such as the C-C backbone of the alkyl chain. triprinceton.org

Electronic spectroscopy (UV-Visible) is generally less informative for saturated heterocycles like 1,3-oxazolidine, as they lack chromophores that absorb in the UV-Vis range. Any observed absorption is typically due to impurities or specific substituents not present in the parent this compound.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for a 3-Alkyl-1,3-Oxazolidine

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C-O Stretch (Ring) | 1150 - 1050 | Strong |

Data compiled from general spectroscopic tables and studies on oxazolidine derivatives. mdpi.comnih.gov

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. amherst.edu By analyzing the diffraction pattern of X-rays passed through a single crystal, a detailed map of electron density can be constructed, revealing the exact positions of atoms and thus the molecule's bond lengths, bond angles, and torsional angles. nih.govmdpi.com

For 1,3-oxazolidine derivatives, crystallographic studies provide unambiguous confirmation of the ring's conformation. soton.ac.uk The five-membered ring is not planar and typically adopts one of two low-energy conformations:

Envelope Conformation (T): Four atoms are roughly coplanar, with the fifth atom out of the plane.

Twist Conformation (E): No four atoms are coplanar; the ring has a twisted shape.

The specific conformation is often influenced by the substitution pattern and crystal packing forces. mdpi.com X-ray analysis of N-substituted oxazolidines has provided detailed structural parameters. researchgate.netnih.govresearchgate.net While a crystal structure for this compound is not specifically reported, data from analogous compounds provide insight into the expected molecular geometry. The long tetradecyl chain would likely adopt a stable, extended all-trans conformation to minimize steric hindrance within the crystal lattice.

Table 4: Representative Bond Lengths and Angles for the 1,3-Oxazolidine Ring from X-ray Crystallography Data

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length | O-C2 | 1.41 - 1.44 Å |

| Bond Length | N-C2 | 1.43 - 1.46 Å |

| Bond Length | N-C5 | 1.45 - 1.48 Å |

| Bond Length | C4-C5 | 1.50 - 1.54 Å |

| Bond Length | O-C4 | 1.42 - 1.45 Å |

| Bond Angle | C2-O-C4 | 108 - 112° |

Values are representative and compiled from published crystal structures of various 1,3-oxazolidine derivatives. researchgate.netnih.govst-andrews.ac.uk

Computational Chemistry in Support of Structural Elucidation and Conformation

Computational chemistry, particularly methods based on Density Functional Theory (DFT) and ab initio calculations, serves as a powerful partner to experimental techniques. soton.ac.ukmdpi.com These theoretical methods can model the electronic structure of molecules to predict their geometries, energies, and spectroscopic properties. researchgate.net

For this compound, computational modeling can:

Determine Conformational Preferences: By calculating the relative energies of different possible conformations (e.g., various envelope and twist forms of the ring), the most stable, low-energy structures can be identified. researchgate.net This is especially useful for flexible molecules where multiple conformations might exist in equilibrium.

Support Spectroscopic Assignments: Theoretical calculations can predict NMR chemical shifts and coupling constants, as well as IR and Raman vibrational frequencies. nih.gov Comparing these calculated spectra with experimental data can help to confirm structural assignments and resolve ambiguities. soton.ac.uk

Provide Insight into Electronic Properties: Computational methods can map the distribution of electron density and electrostatic potential, offering insights into the molecule's reactivity and intermolecular interactions.

DFT methods, such as B3LYP, are commonly employed for their balance of accuracy and computational efficiency in studying organic molecules like oxazolidines. soton.ac.uknih.gov These calculations provide a theoretical foundation that complements and enhances the interpretation of experimental results from NMR, IR, and X-ray crystallography.

Theoretical Chemistry and Quantum Chemical Studies of 3 Tetradecyl 1,3 Oxazolidine Systems

Electronic Structure Calculations and Molecular Orbital Analysis for Oxazolidines

Electronic structure calculations are fundamental to understanding the intrinsic properties of oxazolidine (B1195125) systems. ornl.gov Methods such as ab initio Hartree-Fock and Density Functional Theory (DFT) are employed to solve the Schrödinger equation, providing detailed information about the molecule's electronic landscape. ornl.govnih.gov For N-substituted oxazolidines, these calculations reveal the distribution of electrons and the nature of the molecular orbitals, which are critical for predicting chemical behavior.

The Frontier Molecular Orbital (FMO) theory is particularly useful in this context, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uobaghdad.edu.iqclockss.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). nih.gov In the case of 3-tetradecyl-1,3-oxazolidine, the HOMO is expected to be localized primarily on the oxazolidine ring, specifically around the nitrogen and oxygen atoms, which possess lone pairs of electrons. uobaghdad.edu.iqscispace.com This localization suggests that these sites are the most probable for electrophilic attack. uobaghdad.edu.iq Conversely, the LUMO is generally distributed across the ring structure, particularly around the antibonding orbitals associated with the C-O and C-N bonds. uobaghdad.edu.iq

Below is a table summarizing typical frontier orbital energy values for related heterocyclic systems, calculated using various theoretical levels.

| Compound Class | Calculation Level | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| N-Substituted Oxazolidinones | RHF/3-21G | -8.0 to -9.5 | 3.0 to 4.5 | 11.0 to 14.0 |

| N-Substituted Oxazolidinones | RHF/6-31G* | -7.5 to -9.0 | 3.5 to 5.0 | 11.0 to 14.0 |

| Thiazolidine Derivatives | RHF/6-31G | -8.8 to -9.2 | -0.5 to -0.9 | 8.0 to 8.5 |

| Oxazolidine-5-one Derivative | DFT | -6.43 | -2.63 | 3.80 |

Data synthesized from related studies for illustrative purposes. uobaghdad.edu.iqclockss.org

Density Functional Theory (DFT) for Mechanistic Insights and Stereochemical Predictions

Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms and predicting the stereochemical outcomes of reactions involving oxazolidine rings. researchgate.netmdpi.comacs.org Its balance of computational cost and accuracy makes it ideal for studying complex reaction pathways, including transition states and intermediates. researchgate.netbeilstein-journals.org

Mechanistic studies on the formation of oxazolidines from β-amino alcohols and aldehydes show that the reaction often proceeds through a hemiaminal intermediate followed by cyclization. nih.gov DFT calculations can map the potential energy surface of this process, identifying the rate-determining step and explaining the observed stereoselectivity. mdpi.comrsc.org For instance, in the formation of fused 1,3-oxazolidines, DFT has shown that while oxazolidine formation can be kinetically favored, the corresponding imine is often the thermodynamically more stable product. mdpi.comsoton.ac.uk The calculations of Gibbs free energies for reactants, transition states, and products help to build a comprehensive energy profile for the reaction. researchgate.net

DFT is also instrumental in predicting the stereochemistry of products. mdpi.com In reactions involving chiral N-alkyl oxazolidines, DFT calculations can predict which diastereomer is more likely to form by comparing the energies of the different stereoisomeric transition states. nih.gov For example, studies on the addition of organolithiums to oxazolinyl-substituted heterocycles used DFT to build a model that explains the high level of observed stereoselectivity, which was attributed to the formation of a stable, chelated intermediate. nih.gov Similarly, DFT has been used to explain the stereochemical outcome of cyclization reactions, such as the formation of trans-configured oxazolidines under acylating conditions. mdpi.com In the context of this compound, DFT could be used to model its hydrolysis mechanism, which is a key reaction for this class of compounds, often proceeding via protonation of the ring oxygen or nitrogen, followed by ring-opening. researchgate.net

Conformational Landscape and Energy Profile Analysis of N-Alkyl Oxazolidines

The biological and chemical activity of N-alkyl oxazolidines is intimately linked to their three-dimensional structure. The oxazolidine ring is not planar and typically adopts envelope or twisted conformations. scispace.comunirioja.es The substituents on the ring dictate the preferred conformation. For N-substituted oxazolidines, rotation around the N-C(acyl) bond in N-acyloxazolidines, or the N-C(alkyl) bond in N-alkyloxazolidines, leads to different rotational isomers (rotamers). cdnsciencepub.com

Computational methods, particularly DFT and molecular mechanics, are used to explore the conformational landscape and determine the relative energies of different conformers. unirioja.esscielo.org.mx For N-acyloxazolidines, a dynamic equilibrium often exists between two planar conformers of the carbamate (B1207046) group (syn and anti), which can be observed in NMR spectra. unirioja.es DFT calculations have successfully predicted the conformer populations and the rotational barriers, showing good agreement with experimental data. unirioja.es

In this compound, two main conformational features are of interest: the puckering of the oxazolidine ring and the orientation of the long tetradecyl chain. The five-membered ring is expected to exist in an equilibrium of envelope conformations, where one atom is out of the plane of the other four. cdnsciencepub.com The long and flexible N-tetradecyl chain introduces a high degree of conformational freedom, resulting in a complex potential energy surface with numerous low-energy conformers. This flexibility is crucial for its interactions in various chemical environments, for example, its function as a corrosion inhibitor is partly dependent on how the molecule orients itself on a surface. electrochemsci.orgresearchgate.net Molecular mechanics calculations are particularly suited for exploring the vast conformational space of the flexible alkyl chain. cdnsciencepub.com

The table below presents data from a study on N-acyloxazolidines, illustrating the energy differences between conformers.

| Compound | Method | Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Garner's Aldehyde | DFT (Gas Phase) | a (syn) | 0.00 | 14.3 |

| Garner's Aldehyde | DFT (Gas Phase) | b (anti) | 0.82 | 13.5 |

| a-Methylated Garner's Aldehyde | DFT (Gas Phase) | a (syn) | 0.00 | 16.0 |

| a-Methylated Garner's Aldehyde | DFT (Gas Phase) | b (anti) | 1.83 | 14.2 |

Data adapted from a conformational study of N-Boc-oxazolidines. unirioja.es

Reactivity Predictions and Computational Design Principles for Oxazolidine Derivatives

Computational chemistry provides powerful tools for predicting the reactivity of molecules and for the rational design of new compounds with desired properties. beilstein-journals.orgresearchgate.net For oxazolidine derivatives, these methods can guide the synthesis of new molecules for applications ranging from medicinal chemistry to materials science. mdpi.comresearchgate.net

Reactivity predictions for this compound can be derived from its calculated electronic structure. uobaghdad.edu.iq As discussed in section 5.1, the HOMO and LUMO distributions indicate the most likely sites for electrophilic and nucleophilic attack, respectively. nih.gov Parameters derived from these calculations, such as electrostatic potential maps, can visualize the electron-rich and electron-poor regions of the molecule, offering a more detailed picture of its reactive sites. For example, the nitrogen and oxygen atoms are expected to be the most electron-rich centers, making them susceptible to protonation or alkylation.

Computational design involves the in silico modification of a lead structure, like this compound, to optimize specific properties. For instance, if the goal is to design a more effective corrosion inhibitor, modifications could be made to the molecule and their effect on adsorption energy on a metal surface could be calculated using DFT. electrochemsci.org Studies have shown that modifying substituents on the oxazolidine ring can enhance inhibition efficiency. electrochemsci.org Similarly, quantitative structure-activity relationship (QSAR) studies use computational models to correlate structural features with biological activity or other properties. psu.edu A 3D-QSAR model for N-dichloroacetyl oxazolidine derivatives, for example, was able to predict their activity as herbicide safeners and identify the key steric and electrostatic interactions required for this function. psu.edu These principles could be applied to design derivatives of this compound with tailored physical properties, such as enhanced surface activity or specific binding capabilities, by modifying the length or branching of the alkyl chain or by introducing functional groups onto the oxazolidine ring.

Coordination Chemistry and Catalytic Applications of N Alkyl 1,3 Oxazolidine Ligands

Design and Synthesis of N-Alkyl-1,3-Oxazolidine-Based Ligands

The design of N-alkyl-1,3-oxazolidine ligands is centered on the strategic introduction of substituents to tune their electronic and steric properties. The N-alkyl group, in this case, a tetradecyl chain (C₁₄H₂₉), is a significant modulator of the ligand's character. While simple N-alkyl-1,3-oxazolidines are not typically used as primary chiral inducers, they serve as foundational scaffolds for more complex, often chiral, ligand architectures. The long alkyl chain in 3-Tetradecyl-1,3-oxazolidine imparts high lipophilicity, making it and its potential metal complexes highly soluble in nonpolar organic solvents and potentially useful in applications requiring phase-separation or immobilization on nonpolar supports.

The synthesis of 1,3-oxazolidines is generally achieved through the condensation reaction of a β-amino alcohol with an aldehyde or ketone. nih.gov For the specific synthesis of this compound, the most direct route involves the reaction of N-tetradecylethanolamine with formaldehyde. This one-step process is efficient and characteristic of fused oxazolidine (B1195125) (FOX) bicycle synthesis. osti.gov Alternative multi-component reactions, which are considered more atom-economical and environmentally favorable, can also be employed. For instance, a three-component coupling of an aniline, an epoxide, and paraformaldehyde, catalyzed by SnCl₂, has been shown to produce 1,3-oxazolidine derivatives, suggesting a potential pathway for synthesizing N-alkyl variants. researchgate.net

The synthesis of more complex oxazolidine-containing ligands, which are pivotal in catalysis, often starts from chiral amino alcohols to install stereogenic centers. diva-portal.orgdiva-portal.org These chiral backbones are then N-alkylated or further functionalized. The introduction of the tetradecyl group onto such a chiral framework would be a key step in creating a ligand designed for specific catalytic environments.

Application in Asymmetric Catalysis and Enantioselective Transformations

While catalytic data specifically for this compound is not extensively reported in scientific literature, the applications of the broader N-alkyl-1,3-oxazolidine class of ligands are well-established. rsc.org These ligands, particularly when integrated into bidentate or tridentate structures like PHOX (phosphine-oxazoline) or BOX (bis-oxazoline), are cornerstones of modern asymmetric catalysis. nih.govnih.gov The N-alkyl substituent, such as the tetradecyl group, can play a crucial role in modulating catalyst solubility, stability, and steric environment, thereby influencing its activity and selectivity.

Homogeneous Catalysis for Carbon-Carbon and Carbon-Heteroatom Bond Formation

N-alkyl-1,3-oxazolidine-based ligands have demonstrated significant utility in a variety of metal-catalyzed carbon-carbon and carbon-heteroatom bond-forming reactions. Chiral bis(oxazoline) (BOX) ligands are particularly versatile. nih.govacs.org For example, copper(II)-BOX complexes are effective catalysts for asymmetric Diels-Alder and hetero-Diels-Alder reactions. nih.gov Palladium-PHOX complexes have been used in decarboxylative asymmetric allylic alkylation (DAAA) to generate challenging quaternary carbon stereocenters. nih.gov

Metal complexes of oxazolidinone derivatives, a related class, have also been explored. A palladium complex with a pyridine-containing oxazolidinone ligand has been shown to catalyze Suzuki-Miyaura cross-coupling reactions, demonstrating the potential for these frameworks in C-C bond formation. rsc.org The long tetradecyl chain in a hypothetical 3-tetradecyl-oxazolidine ligand would be expected to enhance solubility in organic solvents used for these reactions, potentially improving catalyst performance and simplifying product separation.

Table 1: Application of Oxazolidine-Containing Ligands in C-C Bond Formation

| Catalyst / Ligand | Reaction Type | Substrate Example | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Cu(II)-bis(oxazoline) | Hetero-Diels-Alder | Alkyl glyoxalate ester | Good | 83-94 | nih.gov |

| Pd/tBu-PHOX | Decarboxylative Asymmetric Allylation | α-Aryl-β-ketoallyl ester | up to 97 | up to 92 | nih.gov |

This table presents data for representative oxazolidine-containing ligands to illustrate their catalytic potential, as specific data for this compound is not available.

Catalytic Hydrogenation and Reduction Processes Mediated by Oxazolidine Ligands

The field of asymmetric hydrogenation heavily relies on chiral ligands to achieve high enantioselectivity, and oxazolidine-based ligands are prominent in this area. wikipedia.org Iridium complexes featuring phosphine-oxazoline (PHOX) ligands are particularly effective for the asymmetric hydrogenation of a wide range of substrates, including unfunctionalized olefins and imines. nih.govresearchgate.net

The structure of the PHOX ligand can be finely tuned, and the N-substituent on the oxazoline (B21484) ring, while not a primary chiral element, can influence the outcome. For instance, Pfaltz demonstrated that modifying substituents on the phosphine (B1218219) component of an Ir-PHOX catalyst could invert the diastereoselectivity in the hydrogenation of long-chain polydeoxypropionates. nih.gov A bulky N-alkyl group like tetradecyl could create a specific steric environment around the metal center, potentially enhancing selectivity for certain substrates. Manganese-catalyzed asymmetric hydrogenation has also seen success with the development of novel chiral 2-hydroxypyridine-oxazoline ligands, which are phosphine-free and offer high yields and enantioselectivities for ketones and imines.

Table 2: Performance of Oxazolidine-Based Ligands in Asymmetric Hydrogenation

| Catalyst / Ligand | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Ir-PHOX Complex | Unfunctionalized Olefins | High | up to 99 | nih.gov |

| Mn/2-hydroxypyridine-oxazoline | Simple Ketones | High | High |

This table presents data for representative oxazolidine-containing ligands to illustrate their catalytic potential, as specific data for this compound is not available.

Exploration of Oxidative and Photochemical Transformations with Oxazolidine Complexes

Oxazolidine-based ligands are also instrumental in guiding the stereochemical outcome of oxidative and photochemical reactions. In photochemical transformations, chiral bis(oxazoline)copper(I) triflate complexes have been used to catalyze intramolecular [2+2] cycloadditions, yielding bicyclic products with excellent enantiomeric excess (>98% ee). nih.gov More recently, dual photoredox/copper catalysis employing chiral bis(oxazoline) ligands has enabled the asymmetric decarboxylative cyanation of N-hydroxyphthalimide esters. chinesechemsoc.org

In the realm of oxidative catalysis, copper-catalyzed aerobic kinetic resolution of oxazolidines has been demonstrated. frontiersin.org Furthermore, hypervalent iodine-mediated oxidative cyclization of N-allylamides can produce dihydrooxazole derivatives, showcasing a catalytic transformation that forms a related heterocyclic structure. nih.gov The Norrish type II reaction, a photochemical process, can be guided by chiral N,N'-dioxide/metal complexes to produce oxazolidin-4-ones enantioselectively, where the catalyst controls the stereochemistry of a crucial protonation step. chinesechemsoc.org

Mechanistic Insights into Ligand-Metal Interactions and Catalytic Cycles

Understanding the interaction between N-alkyl-1,3-oxazolidine ligands and metal centers is fundamental to rational catalyst design. The oxazolidine ring typically coordinates to a metal via its nitrogen atom, which acts as a Lewis base. diva-portal.org The stereogenic centers on the ligand backbone, often adjacent to the coordinating nitrogen, create a chiral pocket around the metal, which is the basis for asymmetric induction. diva-portal.org

Mechanistic studies, including operando FTIR and NMR spectroscopy, have been used to identify intermediates in catalytic cycles. For instance, in the palladium-catalyzed formation of oxazolidinones, the proposed mechanism involves metal-olefin complexation, ionization, allylic substitution, and decomplexation. beilstein-journals.org The steric and electronic properties of the ligand directly influence the stability of these intermediates and the rates of each step. In copper-catalyzed syntheses of oxazolidinones, multinuclear copper intermediates have been identified, suggesting a complex, multi-metallic catalytic cycle. researchgate.net

The configuration of fused oxazolidine (FOX) ligands has been shown to be retained upon coordination to various metal(II) ions (Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺), leading to chiral complexes. osti.gov However, stronger Lewis acidic metal(III) ions can induce isomerization. osti.gov The N-alkyl group, such as the tetradecyl chain on this compound, would exert a significant steric influence on the coordination sphere, affecting the accessibility of substrates to the metal center and potentially stabilizing the catalyst-substrate complex through van der Waals interactions. This steric blocking can be a critical factor in achieving high levels of stereocontrol in the transition state of the catalytic cycle.

Polymer Science and Material Science Applications of 3 Tetradecyl 1,3 Oxazolidine Monomers and Derivatives

Utilization in Ring-Opening Polymerization (ROP) Systems for Oxazolidine (B1195125) Derivatives

Ring-Opening Polymerization (ROP) is a primary method for polymerizing cyclic monomers, including oxazolidine derivatives. The polymerization is typically driven by the release of ring strain, although for some five-membered rings, thermodynamic equilibrium can be a challenge. beilstein-journals.org Cationic Ring-Opening Polymerization (CROP) is a particularly relevant technique for N-substituted oxazolidines and related heterocycles. rsc.orgmdpi.com

The CROP of N-substituted 1,3-oxazolidines generally proceeds via initiation with a strong acid or an alkylating agent, which activates the monomer by forming a cationic species at the nitrogen or oxygen atom. chinesechemsoc.org Propagation occurs through the nucleophilic attack of a monomer on the active chain end. For a monomer like 3-tetradecyl-1,3-oxazolidine, the polymerization would likely be initiated by agents such as methyl trifluoromethanesulfonate (B1224126) (MeOTf) or boron trifluoride etherate (BF₃·OEt₂). mdpi.comchinesechemsoc.org

The resulting polymer would feature a poly(amino ether) or related backbone structure, with the tetradecyl group as a pendant side chain. The presence of this long alkyl chain would be expected to:

Influence Polymerization Kinetics: The bulky and nonpolar tetradecyl group could affect monomer reactivity and solubility in common polymerization solvents.

Determine Polymer Properties: The polymer would be highly hydrophobic, with low water solubility and a potentially low glass transition temperature (Tg) due to the flexibility of the long alkyl side chains.

Enable Block Copolymer Synthesis: CROP can be a living/controlled process, allowing for the synthesis of block copolymers. mdpi.com A block copolymer incorporating a poly(this compound) segment would be strongly amphiphilic, capable of forming well-defined nanostructures.

Research on related systems, such as the CROP of 3-benzyl-1,3-oxazolidine-2-thione and protected oxazolidine imines, has demonstrated the feasibility of producing well-defined polymers and block copolymers with controlled molecular weights and narrow dispersities. rsc.orgmdpi.com

Table 1: General Parameters for Cationic Ring-Opening Polymerization of Oxazolidine Derivatives

| Parameter | Typical Value/Condition | Rationale/Effect on this compound |

|---|---|---|

| Initiators | Protic Acids (e.g., TfOH), Lewis Acids (e.g., BF₃·OEt₂), Alkylating Agents (e.g., MeOTf) | Strong electrophiles are required to activate the oxazolidine ring. |

| Solvents | Polar aprotic solvents (e.g., Dichloromethane, Acetonitrile) | Solvent choice must balance monomer/polymer solubility and catalyst activity. The tetradecyl group necessitates solvents with lower polarity. |

| Temperature | 25°C to 120°C | Temperature affects polymerization rate and potential side reactions. Higher temperatures might be needed to ensure solubility. mdpi.com |

| Resulting Polymer | Poly(amino ether) or Poly(urethane) type structures | The specific backbone depends on the exact oxazolidine monomer structure (e.g., presence of a carbonyl group). |

Integration into Controlled Radical Polymerization (CRP) Architectures

For integration into Controlled Radical Polymerization (CRP) architectures, the this compound moiety would typically be part of a monomer containing a radically polymerizable group, such as a vinyl, acryloyl, or methacryloyl function. The oxazolidine ring itself is not susceptible to radical polymerization. The resulting polymer would have a conventional carbon-based backbone with pendant this compound groups. CRP techniques like RAFT, ATRP, and NMP are essential for creating polymers with controlled molecular weight, low dispersity, and complex architectures. beilstein-journals.org

RAFT polymerization is a versatile CRP method compatible with a wide range of functional monomers. sigmaaldrich.comfujifilm.com A hypothetical monomer, such as N-(3-tetradecyl-1,3-oxazolidin-X-yl)acrylamide, could be readily polymerized using a suitable RAFT agent (e.g., a trithiocarbonate (B1256668) or dithiobenzoate) and a radical initiator (e.g., AIBN). osti.govgoogleapis.com

The key advantages of using RAFT would be:

Control over Molecular Weight and Dispersity: Allowing for the synthesis of well-defined homopolymers and block copolymers. googleapis.com

Tolerance to Functional Groups: The oxazolidine ring is stable under RAFT conditions.

Architectural Control: Enabling the creation of block, graft, and star polymers where the hydrophobic nature of the tetradecyl-oxazolidine block can be precisely controlled. googleapis.com

Polymers synthesized via this method would be valuable as amphiphilic building blocks for self-assembly applications.

ATRP is another powerful CRP technique that relies on a reversible redox process, typically catalyzed by a copper complex. sigmaaldrich.comacs.org A monomer such as 2-(3-tetradecyl-1,3-oxazolidin-X-yl)ethyl methacrylate (B99206) could be polymerized in a controlled manner using a copper/ligand catalyst system (e.g., CuBr/PMDETA) and an alkyl halide initiator. nih.gov

The benefits of ATRP in this context include:

High Degree of Control: ATRP provides excellent control over polymer chain growth, leading to low dispersity (Đ < 1.3). chemrestech.com

Functional Initiators: ATRP allows for the use of functional initiators, enabling the synthesis of polymers with specific end-groups or for grafting from surfaces. researchgate.net

Block Copolymer Synthesis: Well-defined block copolymers can be synthesized by sequential monomer addition, which is crucial for creating amphiphilic materials that self-assemble. mdpi.com

Table 2: Comparison of CRP Methods for Oxazolidine-Functionalized Monomers

| CRP Method | Key Components | Suitability for Tetradecyl-Oxazolidine Monomers |

|---|---|---|

| RAFT | Monomer, Initiator, RAFT Agent (e.g., Trithiocarbonate) | Highly suitable. Tolerant to the oxazolidine moiety. The choice of RAFT agent and solvent would need to account for the monomer's hydrophobicity. sigmaaldrich.comfujifilm.com |

| ATRP | Monomer, Initiator (Alkyl Halide), Catalyst (e.g., CuBr), Ligand (e.g., PMDETA) | Suitable. The catalyst complex's solubility in a nonpolar medium suitable for the monomer would be a key consideration. sigmaaldrich.comnih.gov |

| NMP | Monomer, Initiator (Alkoxyamine) | Less commonly reported for such functional monomers but theoretically possible. The high temperatures often required might affect the stability of the oxazolidine ring. nih.gov |

NMP is a metal-free CRP technique that uses a stable nitroxide radical to control polymerization. nih.gov While historically limited to monomers like styrene, newer nitroxides have expanded its scope. specificpolymers.com The application of NMP to an oxazolidine-functionalized monomer would be less common than RAFT or ATRP. The higher temperatures (often >100 °C) required for NMP could be a concern for the long-term stability of the oxazolidine ring. nih.gov However, should a suitable NMP system be identified, it would offer a metal-free route to well-defined polymers containing the this compound moiety.

Engineering of Functional Polymeric Materials via Oxazolidine Moieties

The oxazolidine ring is a versatile functional group. It is a cyclic hemiaminal ether that can be sensitive to hydrolysis, particularly under acidic conditions, to yield a secondary amine and an aldehyde. nih.gov This reactivity can be exploited to create functional materials.

Moisture-Curable Systems: Polymers with pendant this compound groups can act as latent crosslinkers. In the presence of moisture, the oxazolidine ring can hydrolyze, releasing a reactive secondary amine. If the polymer backbone also contains groups that can react with this amine (e.g., epoxides or isocyanates), a crosslinked network can be formed. The tetradecyl chain would contribute to the hydrophobicity and flexibility of the cured material, making it suitable for coatings and adhesives. google.com

Stimuli-Responsive Materials: The pH-sensitive nature of the oxazolidine ring allows for the design of "smart" materials. A polymer that is hydrophobic due to the tetradecyl-oxazolidine side chains could be rendered more hydrophilic upon exposure to an acidic environment, which would open the ring and create charged ammonium (B1175870) groups. This could be used for pH-triggered drug release or sensors.

Hydrophobic Modifiers: The incorporation of this compound into other polymer systems can be used to tune surface properties, increase hydrophobicity, and improve compatibility with nonpolar matrices.

Exploration of Self-Assembly and Supramolecular Polymer Structures Derived from N-Alkyl Oxazolidines

The most significant application of polymers derived from this compound lies in the field of self-assembly and supramolecular chemistry. The combination of a polar polymer backbone with long, nonpolar N-tetradecyl side chains creates a powerful amphiphilic structure.

Self-Assembly in Solution: When dissolved in a selective solvent, these amphiphilic polymers are expected to self-assemble into a variety of nanostructures, such as micelles, vesicles (polymersomes), or cylindrical aggregates. nih.govresearchgate.net In aqueous media, they would form core-shell micelles with the hydrophobic tetradecyl chains forming the core and the more polar polymer backbone forming the corona. These assemblies are of great interest for encapsulation and delivery of hydrophobic guest molecules.

Supramolecular Organization: The regular packing of long alkyl chains can lead to crystallization or liquid crystalline behavior, driving the formation of highly ordered supramolecular structures. researchgate.net This has been observed in other polymer systems with long alkyl side chains, where inter-chain van der Waals interactions lead to the formation of lamellar or fibrillar structures. researchgate.net

Influence of Alkyl Chain Length: The length of the N-alkyl chain is critical. The tetradecyl group provides a strong driving force for aggregation and ordering. Research on related systems has shown that varying the length of alkyl chains can be used to control the morphology and stability of the resulting supramolecular assemblies. researchgate.net For instance, mixing monomers with different alkyl chain lengths can disrupt crystalline packing and prevent the bundling of supramolecular polymer chains. researchgate.net

Polymers featuring the this compound moiety are thus prime candidates for creating complex, hierarchical materials through bottom-up self-assembly, with potential applications in nanotechnology, drug delivery, and advanced materials. semanticscholar.org

Q & A

Basic: What are the optimal synthetic routes for 3-Tetradecyl-1,3-oxazolidine, and how can reaction conditions be tailored to improve yield and purity?

Answer:

this compound can be synthesized via a two-step protocol:

Addition-Condensation Reaction : React tetradecyl amine with formaldehyde and a diol (e.g., ethylene glycol) under reflux in anhydrous ethanol. This step forms the oxazolidine ring.

Purification : Use vacuum distillation to isolate the product, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted precursors. Gas chromatography (GC) can monitor purity (>95%) .

Optimization Tips :

- Control pH (neutral to slightly acidic) to minimize side reactions.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of the tetradecyl chain.

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- FT-IR : Confirm the oxazolidine ring via C-O-C stretching (1,100–1,250 cm⁻¹) and N-C absorption (~1,650 cm⁻¹).

- ¹³C NMR : Identify quaternary carbons in the ring (δ 70–85 ppm) and the tetradecyl chain (δ 14–35 ppm).

- GC-MS : Verify molecular ion peaks (M⁺ at m/z 269) and fragmentation patterns.

- Elemental Analysis : Validate C, H, N ratios (±0.3% tolerance).

Data Interpretation : Compare spectra with analogs (e.g., 3-hydroxyethyl-1,3-oxazolidine) to resolve ambiguities .

Advanced: How does the tetradecyl substituent influence the compound’s physicochemical properties compared to shorter-chain analogs?

Answer:

The tetradecyl chain confers distinct properties:

- Hydrophobicity : Increases logP (experimental ~4.2 vs. 1.5 for methyl analogs), enhancing lipid membrane affinity.

- Thermal Stability : Higher melting points (∼90–95°C) due to van der Waals interactions in the alkyl chain.

- Reactivity : Steric hindrance from the long chain reduces nucleophilic attack at the oxazolidine nitrogen.

Methodology : - Compare DSC/TGA profiles with 4,4-dimethyl-1,3-oxazolidine ( ).

- Use molecular dynamics simulations to model chain packing .

Advanced: What experimental strategies can elucidate the role of this compound in crosslinking polymeric systems?

Answer:

- Collagen Stabilization (Model System) :

- Polyurethane Curing :

Advanced: How can computational modeling predict the reactivity and stability of this compound under varying conditions?

Answer:

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess ring strain and electron density at nitrogen.

- MD Simulations : Model interactions in solvent systems (e.g., water, DMSO) to predict solubility and aggregation.

- Reactivity Predictions : Use Fukui indices to identify nucleophilic/electrophilic sites for functionalization.

Validation : Correlate computational results with experimental kinetics (e.g., hydrolysis rates in acidic/basic media) .

Advanced: When encountering contradictory data on the compound’s stability, what analytical approaches resolve these discrepancies?

Answer:

Case Study : Conflicting reports on hydrolytic stability in aqueous vs. nonpolar solvents.

- Controlled Experiments :

- Prepare standardized solutions (e.g., 1 mM in water, ethanol, hexane).

- Monitor degradation via HPLC at 25°C/50°C over 72 hours.

- Root-Cause Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.